molecular formula C8H6N2O3 B1452447 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190317-55-5

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1452447
M. Wt: 178.14 g/mol
InChI Key: ZSMOZCFIVDJYFZ-UHFFFAOYSA-N
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Description

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potential as an immunomodulator targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a significant increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is C8H6N2O3 . Docking calculations and WaterMap analysis of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were conducted to confirm the substituent effects on JAK3 inhibitory activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-component condensation : A process involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid produced 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. This synthesis utilized a labile intermediate 3-aminopyrrole derivative generated in situ by regioselective decarboxylation of 3-aminopyrrole-2,4-dicarboxylic acid (Lichitsky et al., 2010).

  • Synthesis of Pyrazolopyridines : New substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and other related compounds were synthesized. The structural studies of these compounds highlighted their potential use in various applications, including antiviral activities (Ivashchenko et al., 2014).

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds : The key intermediate pyridinyl-1H-pyrazole-5-carboxylic acid was synthesized through several chemical reactions, providing insights into the potential utility of these compounds in various scientific domains (Wang Jun, 2010).

Biological and Medicinal Applications

  • Antibacterial Screening : Certain derivatives of pyrazolopyridines were evaluated for their antibacterial activities, indicating their potential as antibacterial agents. This study underscores the importance of these compounds in medicinal chemistry (Maqbool et al., 2014).

  • ADME Properties and Medicinal Potential : The ADME (absorption, distribution, metabolism, and excretion) properties of 5H-Chromeno[2,3-b]pyridines, including 5-hydroxy derivatives, were assessed, highlighting their potential in drug development and other medicinal applications (Ryzhkova et al., 2023).

  • Antioxidant Agents : Novel N-pyrrolyl carboxylic acid derivatives were synthesized and evaluated for their radical scavenging properties, indicating their potential as antioxidant agents. This study provides insights into the use of these compounds in pharmaceutical applications (Mateev et al., 2022).

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is ongoing, particularly in the context of their potential as immunomodulators targeting JAK3 . These compounds have development prospects in the treatment of various types of tumors due to the abnormal activation of the FGFR signaling pathway .

properties

IUPAC Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-5-6(8(12)13)3-10-7(5)9-2-4/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOZCFIVDJYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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